2-(Bromomethyl)thiazole
Overview
Description
2-(Bromomethyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The bromomethyl group attached to the thiazole ring makes this compound particularly reactive and useful in various chemical syntheses and applications.
Mechanism of Action
Target of Action
2-(Bromomethyl)thiazole is a derivative of the thiazole ring, which is a heterocyclic organic compound containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . The primary targets of this compound are likely to be similar to those of other thiazole derivatives, potentially interacting with various enzymes, receptors, and biochemical pathways within the body .
Mode of Action
The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . When molecules containing a thiazole ring enter physiological systems, they behave unpredictably and can reset the system differently . They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been known to interact with a variety of biochemical pathways, potentially activating or inhibiting them . These interactions can lead to a wide range of downstream effects, including antimicrobial, antifungal, antiviral, and antitumor activities .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it is likely that this compound could have a range of potential effects depending on its specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Bromomethyl)thiazole can be synthesized through several methods. One common approach involves the bromination of 2-methylthiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction typically proceeds under reflux conditions to ensure complete bromination.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted thiazole derivatives.
Oxidation: The compound can be oxidized to form thiazole-2-carboxaldehyde or thiazole-2-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-methylthiazole using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
- Substituted thiazole derivatives
- Thiazole-2-carboxaldehyde
- Thiazole-2-carboxylic acid
- 2-Methylthiazole
Scientific Research Applications
2-(Bromomethyl)thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: Thiazole derivatives, including those synthesized from this compound, exhibit antimicrobial, antifungal, and anticancer activities, making them potential candidates for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Methylthiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloromethylthiazole: Similar in reactivity but with different electronic and steric properties due to the presence of chlorine instead of bromine.
Thiazole-2-carboxaldehyde: An oxidation product of 2-(Bromomethyl)thiazole, used in different synthetic applications.
Uniqueness: this compound is unique due to its high reactivity and versatility in chemical synthesis. The presence of the bromomethyl group allows for a wide range of functionalization reactions, making it a valuable intermediate in the synthesis of biologically active compounds and specialty chemicals.
Properties
IUPAC Name |
2-(bromomethyl)-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c5-3-4-6-1-2-7-4/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJOGHYLJSXTDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568380 | |
Record name | 2-(Bromomethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131654-56-3 | |
Record name | 2-(Bromomethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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